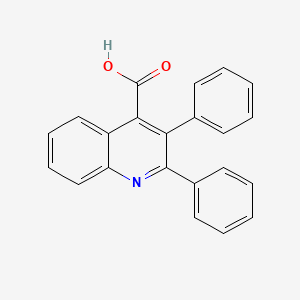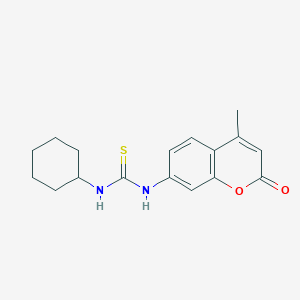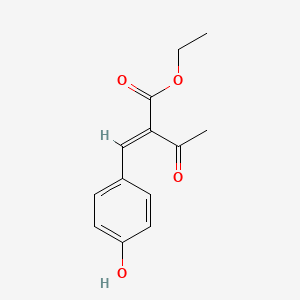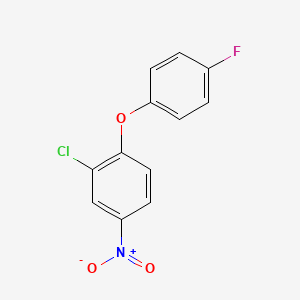
4-bromo-N-(2-hydroxy-4,5-dimethylphenyl)benzamide
Overview
Description
4-bromo-N-(2-hydroxy-4,5-dimethylphenyl)benzamide, also known as BDMC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BDMC belongs to the family of benzamides and is a potent inhibitor of histone deacetylases (HDACs).
Scientific Research Applications
Antifungal Activity
4-bromo-N-(2-hydroxy-4,5-dimethylphenyl)benzamide and its derivatives have shown significant antifungal activity. In a study, derivatives of this compound were tested against phyto-pathogenic fungi and a common yeast. The strongest inhibition was observed for N-(2-bromo-phenyl)-2-hydroxy-benzamide, highlighting its potential as an antifungal agent (Ienascu et al., 2018).
Antimicrobial Properties
Research also indicates the antimicrobial properties of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives. In vitro testing against bacterial and fungal strains showed that these derivatives, especially N-(2-bromo-phenyl)-2-hydroxy-benzamide, are effective against various microbes (Ienascu et al., 2019).
Synthesis and Structural Characterization
Several studies have focused on the synthesis and structural characterization of benzamide derivatives, including this compound. These studies provide insights into the synthesis process and the molecular structure of these compounds, which is crucial for understanding their biological activities (Cheng De-ju, 2015).
Anticancer Potential
Compounds like N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide have demonstrated potential anticancer properties. One study showed that these compounds reduced proliferation and induced apoptosis in cancer cell lines, suggesting their potential application in cancer treatment (Imramovský et al., 2013).
Metabolic Studies
Research has also been conducted on the in vivo metabolism of related compounds, providing valuable information on the metabolic pathways and potential therapeutic applications of these compounds (Kanamori et al., 2002).
properties
IUPAC Name |
4-bromo-N-(2-hydroxy-4,5-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-9-7-13(14(18)8-10(9)2)17-15(19)11-3-5-12(16)6-4-11/h3-8,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINTYDFZSLPFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime]](/img/structure/B5858811.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5858826.png)
![1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime](/img/structure/B5858829.png)

![5-{[(3-chloro-2-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5858839.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5858849.png)


![4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5858883.png)

![1-[(4-bromo-2-methylphenoxy)acetyl]piperidine](/img/structure/B5858910.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B5858915.png)